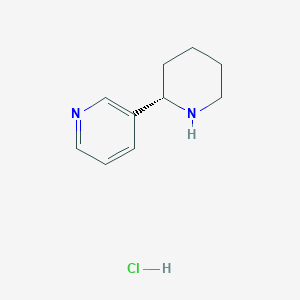

(S)-3-(piperidin-2-yl)pyridine hydrochloride

描述

(S)-3-(piperidin-2-yl)pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring substituted with a piperidine moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research. The compound is often used as an intermediate in the synthesis of various pharmacologically active agents.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(piperidin-2-yl)pyridine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with pyridine and piperidine as the primary starting materials.

Reaction Conditions: The reaction involves the nucleophilic substitution of the pyridine ring with the piperidine moiety. This is often achieved using a suitable base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in acetic acid for halogenation.

Major Products:

Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.

Reduction: Reduced forms with additional hydrogen atoms.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

(S)-3-(piperidin-2-yl)pyridine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These transformations can yield derivatives with functional groups such as ketones, carboxylic acids, and halogenated compounds.

Synthesis Overview

The synthesis typically involves nucleophilic substitution reactions where pyridine and piperidine are combined. Common bases used include sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or tetrahydrofuran. The final step often includes the formation of the hydrochloride salt to enhance solubility and stability.

Biological Applications

Nicotinic Acetylcholine Receptor Agonist

this compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), mimicking the effects of acetylcholine. This property is particularly useful in neurobiological studies aimed at understanding cholinergic systems involved in learning, memory, and motor control. Research indicates potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Properties

The compound has been explored for its analgesic and anti-inflammatory properties. In vivo studies have shown that certain derivatives exhibit significant analgesic activity, comparable to established drugs like sodium diclofenac . Additionally, research on its antiviral properties has indicated effectiveness against certain strains of influenza viruses .

Industrial Applications

Insecticidal Properties

Research has demonstrated that this compound possesses insecticidal properties, making it a candidate for agricultural applications against pests like aphids and mosquitoes. However, further studies are required to evaluate its safety and efficacy in practical applications.

Neurodegenerative Disease Research

A study investigating the effects of this compound on nAChRs found that it could enhance cholinergic activity, potentially offering a new avenue for treating cognitive decline associated with neurodegenerative diseases.

Antiviral Activity

In experiments assessing antiviral efficacy against influenza viruses using chicken embryo models, this compound demonstrated significant inhibition of viral reproduction, highlighting its potential as a therapeutic agent in viral infections .

Analgesic Activity

Research into the analgesic properties of derivatives of this compound revealed varying degrees of pain relief in animal models, suggesting its potential utility in pain management therapies .

作用机制

The mechanism of action of (S)-3-(piperidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its pharmacological effects.

相似化合物的比较

Pyridine: A basic heterocyclic compound with a similar structure but without the piperidine moiety.

Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidine moiety in the compound.

Dihydropyridine: A derivative of pyridine with two additional hydrogen atoms, often used in medicinal chemistry.

Uniqueness: (S)-3-(piperidin-2-yl)pyridine hydrochloride is unique due to its combined pyridine and piperidine structure, which imparts distinct chemical and pharmacological properties. This dual functionality makes it a valuable intermediate in the synthesis of diverse bioactive compounds.

生物活性

(S)-3-(piperidin-2-yl)pyridine hydrochloride is a chiral organic compound that has garnered attention in medicinal chemistry due to its biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN·HCl

- Molecular Weight : Approximately 198.69 g/mol

- Structure : The compound features a pyridine ring substituted at the third position with a piperidin-2-yl group. This unique structure contributes to its reactivity and interaction with biological systems.

This compound acts primarily as a partial agonist at specific nAChR subtypes. These receptors are crucial for neurotransmission in the central nervous system, influencing various physiological processes including learning, memory, and motor control. The compound mimics the neurotransmitter acetylcholine, potentially enhancing cholinergic signaling .

Interaction with Nicotinic Receptors

Research indicates that this compound may selectively activate certain nAChR subtypes, leading to:

- Modulation of neurotransmitter release.

- Influence on neuronal excitability and plasticity.

- Potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Activities

Neurodegenerative Disease Models

In experimental models of Alzheimer's disease, this compound has demonstrated:

- Improvement in cognitive function tests.

- Reduction in amyloid-beta plaque formation.

These findings suggest a potential role in mitigating neurodegeneration through modulation of cholinergic pathways .

Insecticidal Efficacy

In laboratory settings, the compound has been tested against several insect pests:

| Insect Species | Efficacy (%) | Notes |

|---|---|---|

| Aphids | 85% | High mortality observed |

| Whiteflies | 78% | Effective at low concentrations |

| Mosquitoes | 70% | Potential for vector control |

These results indicate that this compound could serve as an effective biopesticide.

属性

IUPAC Name |

3-[(2S)-piperidin-2-yl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53912-89-3 | |

| Record name | Anabasine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053912893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-3-(2-Piperidinyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4917XZ12G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: (S)-Anabasine hydrochloride acts as a nicotinic acetylcholine receptor agonist. [, ] It binds to these receptors in the central and peripheral nervous systems, mimicking the effects of acetylcholine. This interaction leads to various downstream effects, including the release of neurotransmitters like dopamine and norepinephrine. [, ]

ANone: Molecular Formula: C10H14N2 • HCl* Molecular Weight:* 202.7 g/mol

A: While the provided research doesn't delve deep into the SAR of (S)-Anabasine hydrochloride, one study focuses on synthesizing N-propargylanabasine derivatives. [] This suggests an interest in understanding how modifications to the anabasine structure, specifically at the nitrogen atom, might influence its activity and potentially lead to derivatives with improved pharmacological profiles.

A: Research indicates that (S)-Anabasine hydrochloride can be administered orally. [] While specific details about its ADME profile aren't included in the abstracts, one study explored its use as an antismoking agent. [] This implies that research has been conducted on its in vivo activity and efficacy in the context of smoking cessation, suggesting it possesses a favorable PK/PD profile for this application.

A: (S)-Anabasine hydrochloride's embryotoxic effects were evaluated in rat and rabbit models. [, ] The research aimed to understand the drug's safety profile during pregnancy. This highlights the use of in vivo models to investigate (S)-Anabasine hydrochloride's biological effects.

A: Studies investigated the embryotoxic potential of (S)-Anabasine hydrochloride in rats and rabbits. [, ] Results showed that at significantly high doses (exceeding therapeutic levels), the compound exhibited some embryotoxic effects, but not at therapeutic doses. This highlights the importance of understanding the drug's safety profile, particularly in sensitive populations.

A: Researchers have employed thin-layer chromatography to monitor the purity of (S)-Anabasine hydrochloride. [] This technique allows for the separation and identification of different components within a sample, ensuring the quality and consistency of the compound during research and development.

A: (S)-Anabasine hydrochloride, a natural alkaloid, has a research history intertwined with its use as an insecticide and its potential for smoking cessation. [] The provided research highlights studies dating back to the mid-20th century, demonstrating continued interest in understanding this compound's properties and exploring its applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。